2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[2,1-b]benzothiazole family, known for their remarkable pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves a multi-component reaction. One common method includes the cyclo-condensation of β-ketoester, substituted aromatic aldehydes, and 2-aminobenzothiazole under solvent-free conditions. This reaction is often catalyzed by l-proline, which offers advantages such as short reaction time, no side products, and easy work-up .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using environmentally benign protocols. For instance, the reaction can be carried out in a micellar medium using DBU and CPB as catalysts. This method is not only efficient but also sustainable, as it avoids the use of hazardous solvents and reduces reaction time .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrimido[2,1-b]benzothiazole derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits significant antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating cancer and chronic microbial diseases.
Industry: Used in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes and receptors involved in cell proliferation and microbial growth. For instance, it can inhibit DNA gyrase and dihydrofolate reductase, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
4H-pyrimido[2,1-b]benzothiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-benzothiadiazine-1,1-dioxide: Another class of compounds with similar pharmacological properties but different structural features.
Uniqueness
What sets 2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one apart is its unique combination of functional groups, which confer enhanced biological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C17H12N2O3S |
---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
2-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-4-one |
InChI |
InChI=1S/C17H12N2O3S/c1-22-11-7-8-12-13(9-11)23-17-18-15(20)14(16(21)19(12)17)10-5-3-2-4-6-10/h2-9,20H,1H3 |
InChI Key |
KMYKNLACIDADFA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3C(=O)C(=C(N=C3S2)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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